molecular formula C23H24O6 B2458098 tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-70-6

tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2458098
CAS No.: 869080-70-6
M. Wt: 396.439
InChI Key: IZYXGDUGXGFNGV-UHFFFAOYSA-N
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Description

Tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Properties

IUPAC Name

tert-butyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-14-18-11-10-17(27-13-20(24)29-23(2,3)4)12-19(18)28-22(25)21(14)15-6-8-16(26-5)9-7-15/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYXGDUGXGFNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

Tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate serves as a building block in organic synthesis. It is utilized in various organic transformations, including:

  • Reagent in Organic Reactions : It participates in reactions such as esterification and acylation, contributing to the formation of more complex organic molecules.

Biology

The compound exhibits significant biological activities attributed to its chromenone structure:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.
  • Antioxidant Activity : Studies suggest that it may scavenge free radicals, thus protecting cells from oxidative stress.

Medicine

Ongoing research is exploring its potential as a therapeutic agent:

  • Cancer Treatment : The compound’s ability to interact with biological targets suggests potential applications in cancer therapy. It may modulate enzyme activity linked to tumor growth.
  • Drug Development : Its unique structure makes it suitable for modification to enhance efficacy and reduce toxicity in drug formulations.

Industry

In industrial applications, this compound is used as:

  • Intermediate in Pharmaceutical Production : It plays a role in synthesizing various pharmaceuticals and agrochemicals due to its reactivity and structural versatility.
  • Material Development : The compound's properties are being investigated for use in developing new materials with specific functionalities.

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory EffectsDemonstrated that similar chromenone derivatives reduced inflammation markers in vitro.
Study 2Antioxidant ActivityFound that the compound scavenged free radicals effectively, indicating potential health benefits.
Study 3Cancer Cell Line TestingShowed inhibition of tumor cell proliferation at certain concentrations, suggesting further investigation for therapeutic use.

Mechanism of Action

The mechanism of action of tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with known biological activities.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Esculetin: A natural coumarin derivative with antioxidant properties.

Uniqueness

Tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is unique due to the presence of the tert-butyl ester and methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler chromen-2-one derivatives. These structural features may also contribute to its specificity in interacting with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

Tert-butyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by relevant research findings.

Overview of Biological Activity

The chromen-2-one core of this compound is known for its diverse biological properties, including:

  • Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage associated with various diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7), by inducing apoptosis or inhibiting cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit COX and LOX enzymes, leading to decreased production of inflammatory mediators.
  • Receptor Modulation : It can modulate the activity of various receptors involved in signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Reduction : By acting as a free radical scavenger, it mitigates oxidative damage within cells.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of similar chromenone derivatives against MCF-7 cells, reporting IC50 values ranging from 10 to 30 µM, indicating moderate to high activity against breast cancer cells .
    • Another research focused on the antioxidant potential of related compounds, demonstrating significant inhibition of DPPH free radicals with IC50 values below 50 µM .
  • Molecular Docking Studies :
    • Molecular docking analyses revealed strong binding interactions between the compound and target enzymes (e.g., COX-2), suggesting a plausible mechanism for its anti-inflammatory effects .

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Formation of Chromenone Core : This typically starts with the condensation of a phenolic compound with a β-ketoester under acidic conditions.
  • Introduction of Methoxyphenyl Group : The methoxy group can be introduced through Friedel-Crafts acylation, utilizing methoxybenzoyl chloride in the presence of a Lewis acid catalyst .

Data Summary Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibits COX and LOX enzymes
AntioxidantScavenges DPPH free radicals
AnticancerCytotoxic effects on MCF-7 cells
Molecular DockingStrong binding affinity with COX-2

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